N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antidepressant Potential
N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its class have been studied for their potential as antidepressants. They have shown promising results in reducing immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. These compounds have exhibited potent binding to adenosine A1 and A2 receptors, which is crucial for their antidepressant activity (Sarges et al., 1990).
Anticancer Activity
Compounds derived from 1,2,4-triazolo[4,3-a]-quinoline, including this compound, have been synthesized and tested for their anticancer properties. Some of these derivatives have shown significant cytotoxicityagainst human neuroblastoma and colon carcinoma cell lines, indicating potential application in cancer treatment (Reddy et al., 2015).
Antiproliferative Effects in Cancer Therapy
Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including compounds structurally similar to this compound, have been explored for their antiproliferative effects against various cancer cell lines. These derivatives, particularly the 1,3,4-oxadiazole variants, have shown superior effectiveness compared to some existing cancer treatments, highlighting their potential as novel anticancer agents (Kaneko et al., 2020).
Antimicrobial and Antifungal Properties
Certain derivatives of this compound have demonstrated potent antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, especially in light of increasing antibiotic resistance (Badran et al., 2003).
Antiviral and Antimicrobial Activities
Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized with potential antiviral and antimicrobial properties. These compounds have shown promising results in antiviral and cytotoxicity screenings, highlighting their possible use in treating viral infections and pathogenic organisms (Henen et al., 2011).
Antiallergic Agents
Some 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, structurally related to this compound, have been developed as potent antiallergic agents. These compounds have shown effectiveness in inhibiting antigen-induced histamine release and IgE-mediated allergic responses, indicating their therapeutic potential in allergy treatment (Loev et al., 1985).
properties
IUPAC Name |
N-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-2-7-13-11-12-16-14-8-17(12)10-6-4-3-5-9(10)15-11/h3-6,8H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROITXSCWXRONHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N3C1=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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